

Synthesis of 7-Azaindoles from 2-Amino-6-bromopyridine: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-Amino-6-bromopyridine

Cat. No.: B113427

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Introduction

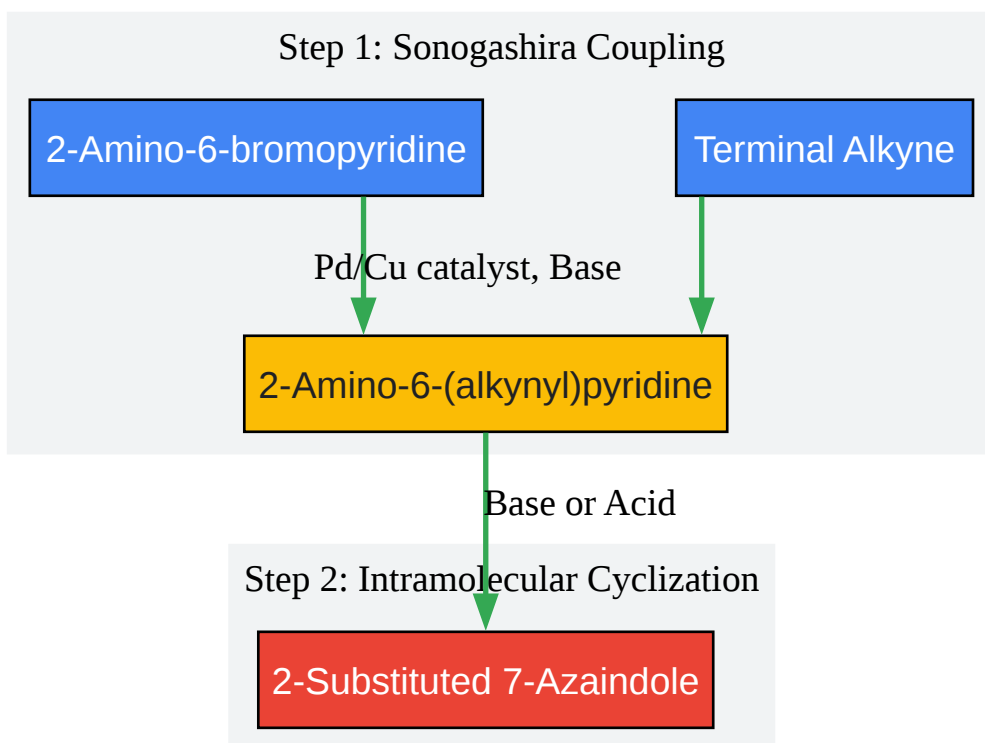
7-Azaindole and its derivatives are privileged heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. These compounds are bioisosteres of indoles and purines, and their unique structure allows them to act as key pharmacophores in a variety of therapeutic agents, most notably as kinase inhibitors. The 7-azaindole core is a crucial component in several approved drugs, including the BRAF kinase inhibitor vemurafenib, used in the treatment of melanoma. This document provides detailed application notes and experimental protocols for the synthesis of 2-substituted 7-azaindoles commencing from the readily available starting material, **2-amino-6-bromopyridine**. The synthetic strategy hinges on a two-step sequence involving a Sonogashira cross-coupling reaction followed by an intramolecular cyclization.

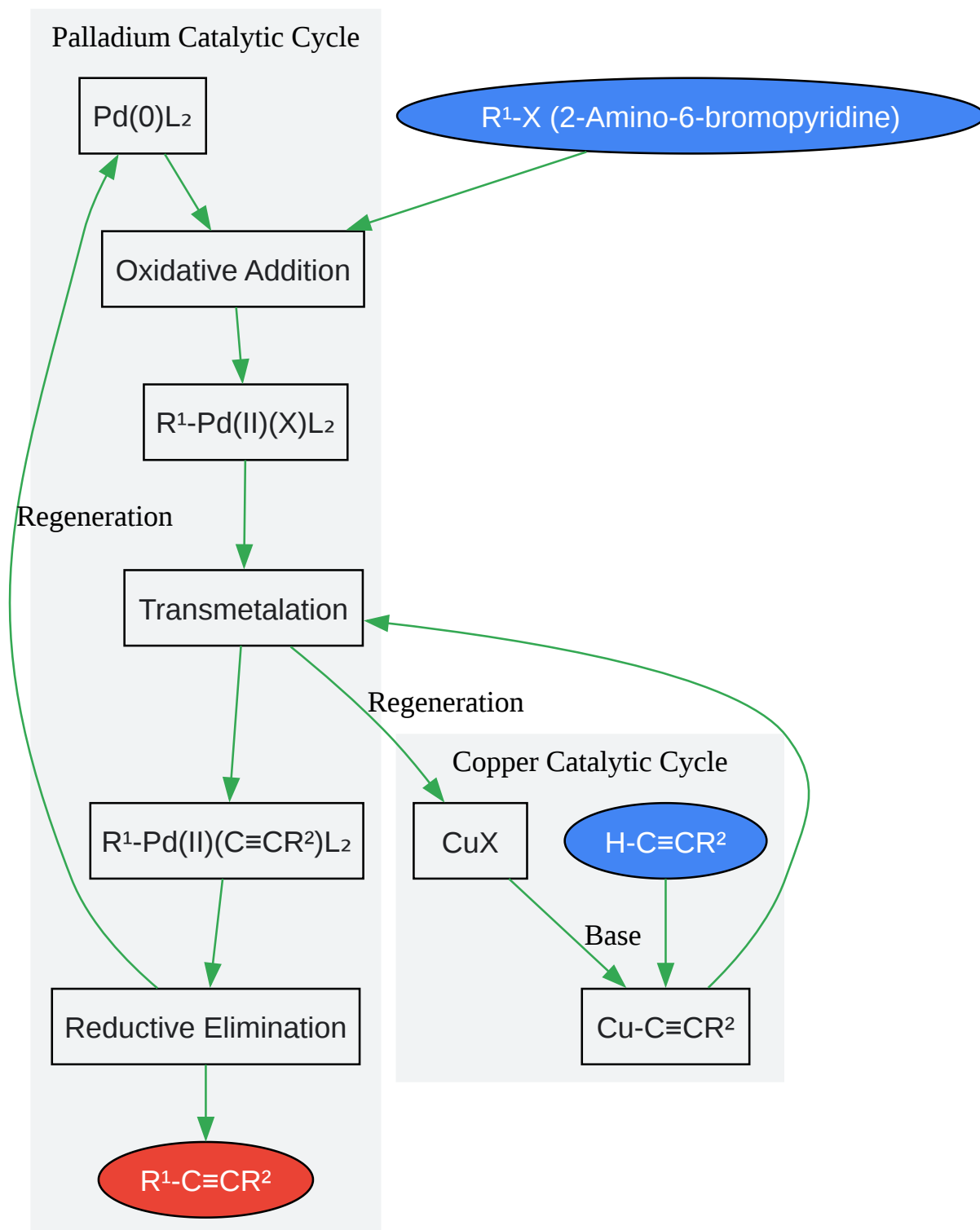
Synthetic Strategy Overview

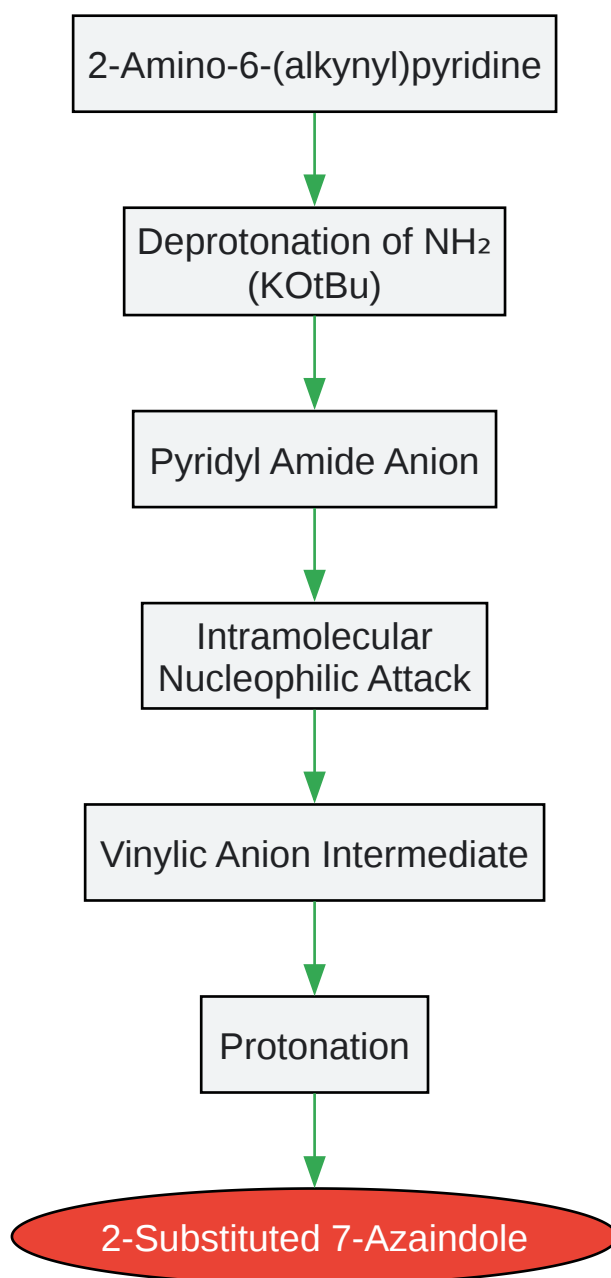
The synthesis of 2-substituted 7-azaindoles from **2-amino-6-bromopyridine** is efficiently achieved through a two-step process:

- **Sonogashira Coupling:** A palladium- and copper-catalyzed cross-coupling reaction between **2-amino-6-bromopyridine** and a terminal alkyne to furnish a 2-amino-6-(alkynyl)pyridine intermediate.

- **Intramolecular Cyclization:** The subsequent cyclization of the 2-amino-6-(alkynyl)pyridine intermediate to construct the 7-azaindole ring system. This can be accomplished through either base-mediated or acid-catalyzed conditions.







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